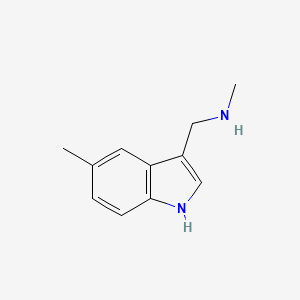

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

Description

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine is a substituted indole derivative characterized by a methyl group at the 5-position of the indole ring and a methylamine group at the 3-position. The compound’s molecular formula is inferred as C₁₁H₁₄N₂ (molecular weight ≈ 174.25), differing from N,N-dimethyl variants by the absence of a second methyl group on the amine ().

Properties

IUPAC Name |

N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11/h3-5,7,12-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIGHBKPEYKJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650282 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-67-7 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methylindole.

Formylation: The methylated indole is then formylated using a formylating agent like formic acid or formamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4, NaBH4

Bases: Sodium hydride, potassium carbonate

Formylating Agents: Formic acid, formamide

Major Products Formed

Oxidation Products: Oxides of the indole derivative

Reduction Products: Reduced derivatives of the indole compound

Substitution Products: Various substituted indole derivatives

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting the central nervous system. It is particularly noted for its potential in developing new antidepressants and anti-anxiety medications. Its structure allows for selective interaction with neurotransmitter systems, making it valuable in addressing mood disorders and other mental health issues .

Mechanism of Action

Research indicates that this compound influences various biochemical pathways related to cell signaling and neurotransmission. Its ability to modulate these pathways positions it as a candidate for further investigation into therapeutic applications for neuropsychiatric conditions .

Biochemical Research

Neurotransmitter System Studies

this compound is utilized to explore its effects on neurotransmitter systems, contributing to a deeper understanding of mood regulation mechanisms and potential therapeutic targets for mental health disorders .

Cancer Research

Recent studies have highlighted its antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against HeLa, MCF-7, and HT-29 cell lines with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM respectively. The compound induces apoptosis and inhibits tubulin polymerization, similar to established chemotherapeutic agents like colchicine .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is employed as a building block for creating more complex molecules. This application is particularly relevant in the production of agrochemicals and fine chemicals, where its structural properties facilitate the formation of diverse chemical entities .

Material Science

Development of New Materials

The compound has potential applications in material science, particularly in developing new polymers with enhanced properties. These materials could be beneficial across various industrial applications, including coatings and composites .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is used in methods designed to detect and quantify specific biomolecules. This capability aids diagnostics and research within clinical laboratories .

Study 1: Antiproliferative Activity

A study demonstrated that derivatives of this compound effectively inhibited tubulin polymerization at low micromolar concentrations. The findings suggest its potential as a novel chemotherapeutic agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of related indole compounds in models of neurodegeneration. The results indicated that these compounds might offer protective benefits against neuronal cell death, expanding their therapeutic applications beyond oncology .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 0.52 | Tubulin inhibition |

| This compound | MCF-7 | 0.34 | Apoptosis induction |

| This compound | HT-29 | 0.86 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

5-Substituted Indole Derivatives

- N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine (): Key Difference: A nitro (-NO₂) group replaces the 5-methyl group. Molecular Weight: 219.24 vs. 174.25 (target).

1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine ():

- Key Difference : Fluorine replaces the 5-methyl group.

- Impact : Fluorine’s electronegativity increases polarity and metabolic stability but reduces lipophilicity compared to the methyl group.

3-Substituted Indole Derivatives

Variations in the Amine Side Chain

N-Methyl vs. N,N-Dimethyl Derivatives

- N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine (): Key Difference: A dimethylamine group replaces the monomethylamine. Molecular Weight: 188.27 vs. 174.25 (target).

Methanamine vs. Ethanamine Side Chains

Functional Group Additions

- 1-{3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one (): Key Difference: An acetyl group is added at the 6-position. Impact: The ketone enables hydrogen bonding, influencing crystal packing and solubility.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

Biological Activity

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a compound belonging to the indole class, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an indole core which is known for its versatility in biological functions. The methylation at the nitrogen and the presence of a methanamine group contribute to its pharmacological properties.

-

Anticancer Activity :

- Indole derivatives have been reported to exhibit significant anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. For instance, studies have shown that indole derivatives can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell survival and proliferation .

- Specific compounds within this class have demonstrated the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MGC-803 and HCT-116 .

-

Antimicrobial Properties :

- Some derivatives of indoles have shown promising antimicrobial activity. For example, related compounds have been identified as effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests potential applications in treating resistant bacterial infections.

Anticancer Studies

Recent studies have highlighted the antiproliferative effects of this compound analogs. The following table summarizes findings from various studies regarding their cytotoxic effects:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| H12 | MGC-803 | 3.91 | ERK pathway inhibition |

| H2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |

| H4 | PC9 | 12.4 | LSD1/KDM1A inhibition |

These findings indicate that compounds derived from this compound can effectively target various cancer pathways, making them candidates for further development as anticancer agents.

Antimicrobial Studies

In addition to anticancer properties, research has explored the antimicrobial potential of related indole compounds:

- Activity Against MRSA : Compounds showed varying degrees of activity against MRSA with notable non-cytotoxic profiles, suggesting a favorable safety margin for therapeutic use .

Case Studies

A notable study investigated a series of indole derivatives for their ability to induce methuosis—a form of non-apoptotic cell death characterized by vacuole accumulation—demonstrating that certain substitutions could enhance cytotoxicity significantly compared to traditional apoptotic pathways . This highlights the diverse mechanisms through which indole derivatives can exert their effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, and how can purity be ensured?

- Methodology :

- Mannich Reaction : React 5-methyl-1H-indole-3-carboxaldehyde with methylamine and formaldehyde under acidic conditions (e.g., acetic acid) to form the target compound. Adjust stoichiometry (e.g., 1:1.2:1.1 molar ratio) to minimize side products .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) based on LogP (predicted ~2.58) . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.

Q. How can structural characterization be performed for this compound?

- Techniques :

- NMR : Assign signals using and NMR. Key peaks:

- Indole H-2 proton at δ 7.2–7.4 ppm (doublet, J = 2.5 Hz).

- Methylamine protons at δ 2.3–2.5 ppm (singlet for N–CH) .

- HRMS : Validate molecular weight (expected [M+H] at m/z 175.134). If ionization is poor (e.g., due to low polarity), use ESI with formic acid additive .

- IR : Confirm N–H (indole) stretch at ~3400 cm and C–N (methylamine) at ~1250 cm .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Screening :

- Antiproliferative Assays : Use MTT on HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines. Test concentrations from 1–100 µM; compare IC values with controls like doxorubicin .

- Radiosensitization : Expose cells to γ-radiation (2–6 Gy) post-treatment and measure clonogenic survival. A 20–30% reduction in survival at 10 µC suggests radiosensitizing potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- Approach :

- Substituent Modifications : Introduce halogens (e.g., Cl at indole C-5) to enhance lipophilicity (LogP ↑) and membrane permeability. Compare bioactivity using dose-response curves .

- Methylamine Replacement : Replace N–CH with bulkier groups (e.g., piperidine) to test steric effects on receptor binding. Use -NMR titration to assess binding affinity .

Q. How should contradictory data in synthesis yields or bioactivity be resolved?

- Troubleshooting :

- Synthesis Variability : If yields drop below 60%, check for moisture-sensitive intermediates (e.g., imine formation). Use inert atmosphere (N) and anhydrous solvents .

- Bioactivity Discrepancies : Replicate assays across multiple cell lines (e.g., HT-29 vs. HeLa). Use ANOVA to identify statistically significant outliers (p < 0.05) .

Q. What mechanistic studies can elucidate its apoptotic effects?

- Experimental Design :

- Mitochondrial Membrane Potential : Use JC-1 dye in flow cytometry. A shift from red (aggregated) to green (monomeric) fluorescence indicates depolarization .

- Caspase Activation : Measure caspase-3/7 activity via luminescent assays (e.g., Caspase-Glo®). A 2–3-fold increase at 24h confirms apoptosis induction .

Q. How can computational modeling predict binding modes and off-target risks?

- In Silico Strategies :

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT). Prioritize poses with hydrogen bonds to indole N–H and hydrophobic contacts with methyl groups .

- ADMET Prediction : Calculate topological polar surface area (TPSA < 60 Ų) to predict blood-brain barrier penetration. Use SwissADME for toxicity profiling .

Tables for Key Data

Table 1 : Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 174.24 g/mol | |

| LogP | 2.58 (predicted) | |

| Hydrogen Bond Donors | 2 | |

| Topological Polar Surface Area | 27.8 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.